molecular formula C9H13NO4 B14252910 3-Nitrobicyclo[2.2.2]octane-1-carboxylic acid CAS No. 406947-31-7

3-Nitrobicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B14252910
CAS No.: 406947-31-7
M. Wt: 199.20 g/mol
InChI Key: FHLOPWOQPJPYBO-UHFFFAOYSA-N
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Description

3-Nitrobicyclo[222]octane-1-carboxylic acid is a bicyclic compound characterized by a nitro group and a carboxylic acid group attached to a bicyclo[222]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitrobicyclo[2.2.2]octane-1-carboxylic acid typically involves a multi-step process. One common method includes the nitration of bicyclo[2.2.2]octane-1-carboxylic acid. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure regioselectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Nitrobicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Nitrobicyclo[2.2.2]octane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Nitrobicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in electron-withdrawing interactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitrobicyclo[2.2.2]octane-1-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group on the bicyclo[2.2.2]octane framework. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

406947-31-7

Molecular Formula

C9H13NO4

Molecular Weight

199.20 g/mol

IUPAC Name

3-nitrobicyclo[2.2.2]octane-1-carboxylic acid

InChI

InChI=1S/C9H13NO4/c11-8(12)9-3-1-6(2-4-9)7(5-9)10(13)14/h6-7H,1-5H2,(H,11,12)

InChI Key

FHLOPWOQPJPYBO-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C(C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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